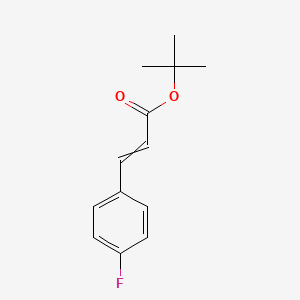
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C13H15FO2 It is a derivative of prop-2-enoate, where the tert-butyl group is attached to the ester functionality, and a fluorophenyl group is attached to the prop-2-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-fluorophenyl)prop-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of tert-butyl chloroformate and 3-(4-fluorophenyl)prop-2-enoic acid in the presence of a base such as triethylamine. This reaction proceeds via the formation of an intermediate mixed anhydride, which then reacts with the alcohol to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(4-fluorophenyl)prop-2-enoic acid.
Reduction: 3-(4-fluorophenyl)propan-2-ol.
Substitution: 4-nitro-3-(4-fluorophenyl)prop-2-enoate.
Scientific Research Applications
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-fluorophenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the ester functionality may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure with a methoxy group instead of a fluorine atom.
tert-Butyl 3-(4-chlorophenyl)prop-2-enoate: Contains a chlorine atom in place of the fluorine atom.
tert-Butyl 3-(4-bromophenyl)prop-2-enoate: Features a bromine atom instead of fluorine.
Uniqueness
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
113903-98-3 |
|---|---|
Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3 |
InChI Key |
ZEMGTQJWRWQOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















